Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride
Description
Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride (CAS: 1783418-59-6) is a cyclopropane-derived amine hydrochloride. Its molecular formula is C₅H₉ClF₃N, with a molecular weight of 175.58 g/mol . The structure comprises a cyclopropyl ring substituted with a trifluoromethyl (-CF₃) group and a methylamine moiety (-CH₂NHCH₃) linked to the cyclopropane. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is widely used in pharmaceutical research as a building block for drug candidates, leveraging the metabolic stability imparted by the trifluoromethyl group .
Properties
Molecular Formula |
C6H11ClF3N |
|---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
N-methyl-1-[1-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c1-10-4-5(2-3-5)6(7,8)9;/h10H,2-4H2,1H3;1H |
InChI Key |
PZKIBYOSDYVOBA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CC1)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride typically involves the reaction of 1-(trifluoromethyl)cyclopropylmethanol with methylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Hydrochloric acid
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in the reference compound enhances lipophilicity and metabolic stability compared to methoxy or bromophenyl substituents .
- Ring Size : Cyclobutane analogs (e.g., BB35-2556 in ) exhibit different conformational strain and steric effects compared to cyclopropane derivatives.
- Functional Groups : Carboxylic acid () or ester () moieties significantly alter solubility and bioavailability.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP compared to methoxy or bromophenyl analogs, favoring membrane permeability .
- Basicity : The -CF₃ group reduces amine basicity (pKa ~8.5) compared to unsubstituted cyclopropylmethylamines (pKa ~10.2) due to electron withdrawal .
- Thermal Stability : Decomposition at >200°C releases toxic gases (e.g., HCl, HF), similar to bromophenyl derivatives .
Biological Activity
Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride is a synthetic compound belonging to the class of amines, notable for its unique structural features that include a trifluoromethyl group and a cyclopropyl moiety. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in pharmaceutical applications targeting various diseases.
1. Chemical Structure and Properties
The molecular formula of Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride is , with a molecular weight of approximately 201.6 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The trifluoromethyl group can significantly influence the binding affinity to various receptors, enhancing the compound's potency.
- Inhibition of Enzymatic Activity : Similar compounds have shown effectiveness in inhibiting enzymes involved in disease pathways, such as those related to cancer and inflammation.
3.1 Anticancer Activity
Recent studies have demonstrated that Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride exhibits notable anticancer properties:
- IC50 Values : The compound has shown IC50 values against various cancer cell lines, indicating its potential as an anticancer agent. For instance, it demonstrated an IC50 value of 0.051 µM against human pancreatic adenocarcinoma BxPC-3 cells and 0.066 µM against Panc-1 cells, while exhibiting an IC50 value of 0.36 µM on normal human lung fibroblasts (WI38) .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| BxPC-3 | 0.051 | Strong antiproliferative activity |
| Panc-1 | 0.066 | Significant cytotoxicity |
| WI38 (normal fibroblasts) | 0.36 | Lower toxicity compared to cancer cells |
3.2 Antimicrobial Activity
The compound's structural similarities with other thiazole derivatives suggest potential antimicrobial properties, although specific data on this aspect is limited at present.
4.1 Synthesis and Evaluation
The synthesis of Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride typically involves multi-step organic synthesis techniques, including:
- Trifluoromethylation : This step is crucial for introducing the trifluoromethyl group, which enhances biological activity.
- Cyclization Reactions : These reactions help form the cyclopropyl structure, contributing to the overall efficacy of the compound.
4.2 Comparative Studies
A comparative analysis with other trifluoromethyl-containing drugs has shown that the introduction of the trifluoromethyl group can lead to significant increases in biological activity due to enhanced receptor interactions and metabolic stability .
5. Conclusion
Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})amine hydrochloride represents a promising candidate in drug development due to its unique structural features and demonstrated biological activities, particularly in anticancer applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
